molecular formula C9H12FNO B2443135 3-Fluoro-5-methoxy-N,N-dimethylaniline CAS No. 1242339-58-7

3-Fluoro-5-methoxy-N,N-dimethylaniline

Cat. No.: B2443135
CAS No.: 1242339-58-7
M. Wt: 169.199
InChI Key: ZMTVPYLLGOBCHA-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-N,N-dimethylaniline is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.199 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various substituted anilines.

Industrial Production Methods

Industrial production methods for 3-Fluoro-5-methoxy-N,N-dimethylaniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine and nitric acid are used for bromination and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-Fluoro-5-methoxy-N,N-dimethylaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it donates electrons to form new bonds. Additionally, its fluorine and methoxy substituents can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoroaniline
  • 5-Methoxyaniline
  • N,N-Dimethylaniline

Comparison

3-Fluoro-5-methoxy-N,N-dimethylaniline is unique due to the presence of both fluorine and methoxy groups on the aniline ring, which can significantly alter its chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-methoxy-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11(2)8-4-7(10)5-9(6-8)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTVPYLLGOBCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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